2-Nitrothiophene-3-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Standard synthetic routes fail when regioisomers are substituted. 2-Nitrothiophene-3-carbaldehyde is the exclusive precursor for 1-arylpyrrole-3-carbonitriles via reductive cyclisation-a transformation inaccessible from 3-nitrothiophene-2-carbaldehyde. - Ortho-like nitro-aldehyde arrangement dictates unique ring transformation - Essential for pharma/agrochemical heterocyclic libraries - Reactive aldehyde + reducible nitro group for post-synthetic MOF/polymer modification

Molecular Formula C5H3NO3S
Molecular Weight 157.15 g/mol
CAS No. 41057-04-9
Cat. No. B3265802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrothiophene-3-carbaldehyde
CAS41057-04-9
Molecular FormulaC5H3NO3S
Molecular Weight157.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C=O)[N+](=O)[O-]
InChIInChI=1S/C5H3NO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H
InChIKeyHPEZITSKOFYWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrothiophene-3-carbaldehyde: Regiospecific Nitro-Aldehyde Building Block


2-Nitrothiophene-3-carbaldehyde is a heterocyclic building block featuring a thiophene core substituted with a nitro group at the 2-position and an aldehyde group at the 3-position . This specific ortho-like nitro-aldehyde arrangement confers distinct reactivity patterns compared to other nitro-thiophene carbaldehyde regioisomers, making it a valuable intermediate in the synthesis of pyrrole-3-carbonitriles and other nitrogen-containing heterocycles [1].

Regioselective reactivity for pyrrole-3-carbonitrile synthesis
Reported ring transformation in heterocyclic chemistry

2-Nitrothiophene-3-carbaldehyde: Regioisomerism Directs Product Outcomes


The position of the nitro and aldehyde groups on the thiophene ring is not a minor structural variation; it fundamentally dictates the product of key synthetic transformations. A direct head-to-head study reveals that while the regioisomer 3-nitrothiophene-2-carbaldehyde yields 2-arylthieno-[3,2-c]pyrazoles upon reductive cyclisation, 2-nitrothiophene-3-carbaldehyde undergoes a novel ring transformation to exclusively produce 1-arylpyrrole-3-carbonitriles [1]. Substituting one for the other would lead to a completely different heterocyclic scaffold, rendering a synthetic route non-viable.

Regioisomer product divergence Using 3-nitro isomer yields thienopyrazole instead of pyrrole scaffold; may not transfer directly.
Physical property mismatch 5-Nitro regioisomer differs in solubility and melting point, potentially affecting reaction conditions.

Quantitative Evidence for 2-Nitrothiophene-3-carbaldehyde


Regioisomer Comparison in Reductive Cyclisation

In a direct experimental comparison, anils derived from 2-nitrothiophene-3-carbaldehyde and its regioisomer, 3-nitrothiophene-2-carbaldehyde, were subjected to reductive cyclisation with triethyl phosphite [1]. The outcomes were structurally divergent and mutually exclusive.

Reductive cyclisation outcome
Head-to-head
Target produces pyrrole-3-carbonitrile
Comparator produces thienopyrazole
Regioisomer dictates heterocyclic scaffold identity
Direct comparison confirms scaffold divergence
Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Aqueous Solubility vs. Common Regioisomer

The aqueous solubility of 2-nitrothiophene-3-carbaldehyde is quantitatively distinct from that of a common alternative, 5-nitrothiophene-2-carboxaldehyde. While the target compound exhibits very slight aqueous solubility, the 5-nitro isomer is reported as practically insoluble [1]. This difference is critical for applications involving aqueous reaction media.

Aqueous solubility
Cross-study
0.57 g/L (25°C)
Slight solubility vs. insoluble comparator
Supports aqueous or mixed-solvent reaction media
Physical Chemistry Formulation Science Solubility

Melting Point Profile

The melting point of 2-nitrothiophene-3-carbaldehyde (55.5-56.5 °C) is significantly lower than that of its 5-nitro regioisomer (75-77 °C) [1]. This 20°C difference provides a practical advantage in purification by recrystallization and impacts solid-state handling and storage conditions.

Melting point
Cross-study
55.5–56.5 °C
Lower mp vs. 5-nitro isomer (75–77 °C)
May simplify purification under controlled conditions
Physical Chemistry Purification Material Handling

2-Nitrothiophene-3-carbaldehyde Applications


Synthesis of 1-Arylpyrrole-3-carbonitriles

This compound is the essential starting material for the regiospecific synthesis of 1-arylpyrrole-3-carbonitriles via the reductive cyclisation of its anils [1]. This transformation is not accessible using the regioisomeric 3-nitrothiophene-2-carbaldehyde, making 2-nitrothiophene-3-carbaldehyde non-substitutable for this application.

Pharmaceutical and Agrochemical Intermediate

As a versatile building block, it serves as a key intermediate in the production of various pharmaceuticals and agrochemicals [1]. Its unique substitution pattern allows for the construction of diverse heterocyclic libraries with potential bioactivity.

Nitro-Aldehyde-Functionalized Materials

The combination of a reactive aldehyde handle and a reducible nitro group makes this compound suitable for creating functionalized materials, such as polymers or metal-organic frameworks (MOFs), where subsequent post-synthetic modifications are desired.

Application
Selection Property
Validation Focus
1-Arylpyrrole-3-carbonitrile synthesis
Regioselective reactivity
Pyrrole scaffold formation confirmation
Pharmaceutical & agrochemical intermediate
Heterocyclic building block versatility
Scaffold diversification & library construction
Nitro-aldehyde functionalized materials
Dual functional groups (aldehyde + nitro)
Post-synthetic modification capability

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